Edunol
Description
Edunol is a naturally occurring prenylated pterocarpan first isolated from the root bark of Neorautanenia edulis (Leguminosae) and later identified in Harpalyce brasiliana (Fabaceae) . Structurally, it is characterized by a 2-(3,3-dimethylallyl)-3-hydroxy-8,9-methylenedioxypterocarpan backbone (Figure 1), which confers unique biochemical properties. This compound exhibits significant bioactivities, including anti-myotoxic, anti-proteolytic, and anti-phospholipase A2 (PLA2) effects against snake venoms such as Bothrops jararacussu . Its synthesis has been achieved both via fungal metabolism (e.g., Aspergillus flavus) and chemical modification, yielding derivatives like dihydrofurano-pterocarpan (ED-AF-1) and 2,3-dihydro-3-hydroxy-2,2-dimethylpyrano-pterocarpan (ED-AF-2) .
Figure 1: Chemical structure of this compound (C₂₀H₂₀O₅; M₊ = 352).
Properties
CAS No. |
37706-60-8 |
|---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1 |
InChI Key |
UFBHHWPUVXVFRG-QVKFZJNVSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Synonyms |
3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan; (+)-Edunol; Edunol (pterocarpan) |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Edunol are not widely documented in public sources. it is typically synthesized through organic synthesis methods involving the formation of the benzofuran and benzopyran rings. Industrial production methods would likely involve multi-step organic synthesis processes, ensuring the correct stereochemistry is achieved.
Chemical Reactions Analysis
Edunol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: It can undergo substitution reactions, particularly in the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Edunol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of pterocarpan derivatives and their chemical properties.
Biology: Research involving this compound includes studying its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential medicinal properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of Edunol involves its interaction with specific molecular targets and pathways. It is known to exert its effects through modulation of oxidative stress pathways and inhibition of inflammatory mediators. The exact molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Edunol belongs to the pterocarpan class, which includes compounds like wedelolactone, maackiain, and medicarpin. Below is a detailed comparison based on structural features, sources, pharmacological activities, and metabolic pathways.
Structural Features
| Compound | Core Structure | Functional Groups/Modifications | Molecular Weight |
|---|---|---|---|
| This compound | Prenylated pterocarpan | 8,9-Methylenedioxy; C-2 prenyl group | 352 g/mol |
| Wedelolactone | Coumestan | 7-O-glucoside; multiple hydroxylations | 314 g/mol |
| Elaidoylamide | Fatty acid amide | Trans-9-octadecenoic acid amide | 296 g/mol |
| β-Sitosterol | Phytosterol | 3β-hydroxy group; Δ⁵ double bond | 414 g/mol |
This compound’s prenyl group at C-2 distinguishes it from non-prenylated pterocarpans like maackiain. Unlike wedelolactone, a coumestan with fused benzofuran rings, this compound retains a simpler pterocarpan skeleton .
Pharmacological Activities
This compound’s anti-PLA2 activity is weaker than wedelolactone and elaidoylamide but superior to β-sitosterol. Its broad-spectrum inhibition of venom toxins makes it a candidate for snakebite envenomation therapy .
Metabolic Pathways
- This compound: Metabolized by Aspergillus flavus into ED-AF-1 (dihydrofurano-pterocarpan) and ED-AF-2 (dimethylpyrano-pterocarpan) via hydroxylation and cyclization .
- Wedelolactone : Undergoes glucuronidation in vivo, reducing bioavailability .
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